molecular formula C25H21N3O6 B11581013 [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate

Cat. No.: B11581013
M. Wt: 459.4 g/mol
InChI Key: LNVBPRHKBKBCCC-UHFFFAOYSA-N
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Description

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatetracyclo structure through cyclization reactions, followed by the introduction of the methoxyphenyl and acetate groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

Chemistry

In chemistry, [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a drug candidate for treating specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-hydroxyphenyl] acetate
  • [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-chlorophenyl] acetate

Uniqueness

The uniqueness of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate lies in its specific combination of functional groups and structural features. This makes it distinct from similar compounds and allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H21N3O6/c1-12(29)34-16-10-9-13(11-17(16)33-4)18-19-21(14-7-5-6-8-15(14)22(19)30)26-23-20(18)24(31)28(3)25(32)27(23)2/h5-11,18,26H,1-4H3

InChI Key

LNVBPRHKBKBCCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)N(C(=O)N5C)C)OC

Origin of Product

United States

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